molecular formula C10H11FO B12613084 [1-(2-Fluoro-phenyl)-cyclopropyl]-methanol CAS No. 886366-22-9

[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol

Cat. No.: B12613084
CAS No.: 886366-22-9
M. Wt: 166.19 g/mol
InChI Key: YOTDHFKZTXREPR-UHFFFAOYSA-N
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Description

Significance of Cyclopropyl (B3062369) Rings as Versatile Structural Motifs in Chemical Research

The cyclopropyl group, a three-membered carbocycle, is a cornerstone of modern organic chemistry. nih.govnih.gov Its defining feature is the significant ring strain, a consequence of C-C-C bond angles compressed to 60° from the ideal 109.5° of sp³-hybridized carbon atoms. nih.gov This inherent strain makes cyclopropanes more reactive than their acyclic or larger-ring counterparts, readily participating in ring-opening reactions that provide access to diverse and complex molecular architectures. nih.gov

In the realm of medicinal chemistry, the incorporation of a cyclopropyl ring can have profound effects on a drug candidate's profile. bldpharm.comnih.gov Its rigidity can lock a molecule into a specific conformation, enhancing its binding affinity and selectivity for a biological target. nih.gov Furthermore, the cyclopropyl moiety can improve metabolic stability by blocking sites susceptible to enzymatic degradation, potentially increasing the drug's half-life and efficacy. bldpharm.comnih.gov Consequently, this small ring is a prevalent feature in numerous biologically active compounds and approved pharmaceuticals. bldpharm.comchemsrc.com

Strategic Incorporation of Fluorine Atoms in Organic Molecules for Modulating Reactivity and Conformation

Fluorine, the most electronegative element, has earned a privileged status in the design of functional organic molecules. nih.gov Its introduction into a carbon framework can dramatically alter a molecule's physical, chemical, and biological properties without significantly increasing its size, as fluorine's van der Waals radius is similar to that of hydrogen.

The potent inductive effect of fluorine, stemming from its high electronegativity, can modulate the acidity (pKa) of nearby functional groups and alter the dipole moment of the entire molecule. guidechem.comnist.gov This has significant implications for drug-receptor interactions and membrane permeability. nist.gov One of the most valued contributions of fluorine in drug design is its ability to enhance metabolic stability. The carbon-fluorine bond is the strongest single bond in organic chemistry, making it resistant to cleavage by metabolic enzymes. guidechem.comnist.gov By strategically placing fluorine atoms at metabolically labile positions, chemists can prevent oxidative degradation and prolong the active lifetime of a drug. nist.gov

Furthermore, fluorine can influence molecular conformation through non-covalent interactions, such as dipole-dipole interactions and hyperconjugation. This conformational control can be crucial for pre-organizing a molecule for optimal binding to its target. The unique properties of fluorine have led to its incorporation in a substantial percentage of commercial pharmaceuticals.

Overview of [1-(2-Fluoro-phenyl)-cyclopropyl]-methanol as a System for Mechanistic and Synthetic Exploration

The compound this compound represents an intriguing intersection of the structural features discussed above. It combines the strained, electronically unique cyclopropyl ring with a fluorine-substituted aromatic ring and a reactive methanol (B129727) functionality. This specific arrangement of functional groups makes it a valuable substrate for exploring new synthetic methodologies and for investigating reaction mechanisms.

While extensive research specifically detailing the synthesis and reactivity of this compound is not widely available in public literature, its synthesis can be inferred from established methods for analogous compounds. A plausible route involves the Grignard reaction between a suitable cyclopropyl magnesium halide and 2-fluorobenzaldehyde, or the reaction of a 1-(2-fluorophenyl)cyclopropanecarbonyl derivative with a reducing agent. The synthesis of the related chloro-analog, [1-(2-Chlorophenyl)cyclopropyl]methanol, for instance, can be achieved via the reaction of cyclopropylmagnesium bromide with 2-chlorobenzyl chloride.

The reactivity of this compound is expected to be rich and varied. The primary alcohol can undergo oxidation to furnish the corresponding ketone, 1-cyclopropyl-1-(2-fluorophenyl)ketone, or be subjected to nucleophilic substitution to introduce other functional groups. More complex transformations, characteristic of donor-acceptor cyclopropanes, can also be envisaged. The electron-withdrawing 2-fluorophenyl group (the acceptor) and the electron-donating nature of the cyclopropyl ring (the donor) activate the system for ring-opening reactions. For example, under Lewis or Brønsted acid catalysis, the cyclopropane (B1198618) ring could open, generating a carbocationic intermediate that can be trapped by nucleophiles to form substituted pyrrolidin-2-ones or other heterocyclic systems.

This molecule serves as a prime candidate for mechanistic studies investigating the influence of the ortho-fluoro substituent on the reactivity of the cyclopropylmethanol (B32771) system. The fluorine atom could affect the stability of reaction intermediates and the regioselectivity of ring-opening reactions through both steric and electronic effects.

Below are the computed physicochemical properties for the (S)-enantiomer of the compound.

Physicochemical Properties of (S)-[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol

Property Value
Molecular Formula C₁₀H₁₁FO
Molecular Weight 166.19 g/mol
Monoisotopic Mass 166.079393132 Da
XLogP3-AA 1.9
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Topological Polar Surface Area 20.2 Ų
Complexity 156

Data sourced from available chemical databases. guidechem.com

The combination of a strained ring, a stereocenter, a reactive alcohol, and a fluorine-modulated aromatic system makes this compound a compelling scaffold for the development of novel synthetic transformations and a valuable probe for understanding fundamental principles of chemical reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(2-fluorophenyl)cyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4,12H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTDHFKZTXREPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101284927
Record name 1-(2-Fluorophenyl)cyclopropanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886366-22-9
Record name 1-(2-Fluorophenyl)cyclopropanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886366-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluorophenyl)cyclopropanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 1 2 Fluoro Phenyl Cyclopropyl Methanol and Analogous Systems

Cyclopropyl (B3062369) Carbinol Rearrangements

The cyclopropyl carbinol moiety is a versatile functional group known to undergo a variety of rearrangements, typically initiated by the formation of a carbocation at the carbinylic position. The subsequent transformations are driven by the release of the approximately 115 kJ/mol of strain energy contained within the cyclopropane (B1198618) ring. organic-chemistry.org

Lewis Acid-Catalyzed Rearrangements (e.g., Indium Triflate-Mediated Transformations)

Lewis acids are effective catalysts for promoting the rearrangement of cyclopropyl carbinol systems by facilitating the generation of a key carbocation intermediate. Among various Lewis acids, indium(III) triflate (In(OTf)₃) has proven to be a particularly efficient catalyst for these transformations. google.com

Research has demonstrated that aryl-substituted cyclopropyl carbinols undergo a facile and stereoselective rearrangement when treated with a catalytic amount of In(OTf)₃. google.com For instance, the reaction of these carbinols in dichloromethane (B109758) under sonication with just 10 mol-% of In(OTf)₃ leads to the formation of substituted conjugated all-trans-butadienes in high yields (80-95%) within a short reaction time of 25-45 minutes. google.com The proposed mechanism involves the coordination of the Lewis acid to the hydroxyl group, which polarizes the C–O bond and facilitates its cleavage. This generates a stabilized benzylic carbocation, which then triggers the cleavage of the adjoining cyclopropane bond to form the thermodynamically more stable diene product. google.com

Other Lewis acids, such as bismuth(III) triflate (Bi(OTf)₃), have also been employed to catalyze ring-opening cyclizations of cyclopropyl carbinol systems. nih.gov In these reactions, the Lewis acid promotes the formation of a carbocation, which leads to the cleavage of the cyclopropane ring to generate a more stable benzylic carbocation intermediate. nih.gov Investigations into substituent effects on the aryl ring have shown that while electron-donating groups can be detrimental to product formation, halogen substituents are well-tolerated. nih.gov This tolerance for halogens is directly relevant for [1-(2-Fluoro-phenyl)-cyclopropyl]-methanol, suggesting its compatibility with such Lewis acid-catalyzed processes.

A representative transformation is shown in the table below, illustrating the general outcome of such rearrangements.

Starting MaterialCatalystProductYield (%)
Aryl-substituted cyclopropyl carbinolIn(OTf)₃all-trans-Butadiene80-95 google.com
Cyclopropyl carbinol with tethered esterBi(OTf)₃α-Alkylidene-γ-butyrolactone23-89 nih.gov

Cationic Rearrangements of Cyclopropylmethanol (B32771) Systems

The generation of a cyclopropylmethyl cation from a cyclopropylmethanol is a gateway to a complex landscape of cationic rearrangements. These transformations are not only synthetically useful but also mechanistically intriguing. acs.org The reaction of cyclopropylmethanol systems with reagents like thionyl chloride (SOCl₂) can induce such rearrangements, leading to a variety of products. acs.orglibretexts.org

Two primary rearrangement pathways are observed:

Cyclopropylcarbinyl–Cyclopropylcarbinyl Rearrangement : The initially formed cyclopropylmethyl cation can rearrange to another, isomeric cyclopropyl cation. acs.org Labeling studies have provided evidence for these types of rearrangements. acs.org The stereochemistry of the starting alcohol plays a crucial role; for example, in certain bicyclic systems, an endo-isomer can rearrange to a secondary cyclopropyl cation, whereas the corresponding exo-isomer does not. acs.org

Cyclopropylcarbinyl–Homoallyl Rearrangement : This is a more common pathway where the three-membered ring opens to form a homoallylic cation. This process can be followed by further skeletal changes, such as a 1,2-aryl shift, in what is termed a sequential rearrangement. acs.orgfao.org

Studies on endo-cyclopropyl methanol (B129727) systems within a benzonorbornadiene framework have shown that reaction with SOCl₂ can yield a nearly 1:1 mixture of products from both cyclopropylcarbinyl–cyclopropylcarbinyl rearrangement and sequential (cyclopropyl–allylcarbinyl) rearrangement. acs.orglibretexts.org The behavior of these systems is highly dependent on the stability of the transient carbocation intermediates. acs.org Isotopic scrambling observed in studies with selectively deuterated cyclopropylmethanol provides strong evidence for the formation of a relatively long-lived carbocation during these rearrangements. libretexts.orgresearchgate.net

The table below summarizes the products from a representative cationic rearrangement.

Starting MaterialReagentRearrangement TypeProduct(s)
endo-Cyclopropyl methanol derivativeSOCl₂Cyclopropylcarbinyl-cyclopropylcarbinyl & SequentialRearranged chloride and corresponding alcohol
Deuterated 1,1-D₂-cyclopropylmethanolHeat on Mo(110) surfaceCationic rearrangementIsomerized products with D-scrambling

Radical Anion Rearrangements and Homoallyl-type Ring Opening Processes

In addition to cationic pathways, cyclopropyl systems can undergo rearrangements via radical anion intermediates. The one-electron reduction of carbonyl compounds containing a cyclopropyl group, such as cyclopropyl ketones, generates ketyl radical anions that readily undergo unimolecular rearrangement. organic-chemistry.org This process involves the characteristic cyclopropylcarbinyl to homoallyl-type ring opening. organic-chemistry.orgnih.gov

The kinetics of these radical anion ring-opening reactions have been studied using techniques like laser flash photolysis. nih.gov The rates of rearrangement are influenced by the degree of charge and spin delocalization in both the initial ring-closed radical anion and the ring-opened distonic form. organic-chemistry.org Compared to the analogous rearrangement of neutral cyclopropylcarbinyl free radicals, the radical anion ring openings are found to be slightly slower at a comparable driving force. nih.gov This difference is attributed to a small solvent reorganization energy component required for the rearrangement of the charged species. nih.gov The parent cyclopropylmethyl radical itself undergoes this ring-opening extremely rapidly, with a rate constant of 1.2 x 10⁸ s⁻¹ at 37 °C. organic-chemistry.org

This type of rearrangement serves as a mechanistic probe to distinguish between radical and anionic reaction pathways, as the corresponding cyclopropylmethyl carbanion opens at a much slower rate. organic-chemistry.org

Nucleophilic Ring-Opening Reactions of Fluorinated Cyclopropanes

The fluorine atom on the phenyl ring of this compound can influence the electronic properties of the molecule, but the dominant mode of reactivity remains the nucleophilic opening of the strained cyclopropane ring. These reactions are often facilitated by acid catalysis or are driven by the inherent strain of the three-membered ring.

Acid-Catalyzed Solvolysis and Ring Cleavage Pathways

Brønsted acids can catalyze the nucleophilic ring-opening of cyclopropanes, particularly those substituted with donor groups like an aryl ring. The use of highly polar, non-nucleophilic fluorinated solvents such as hexafluoroisopropanol (HFIP) is particularly effective in promoting these reactions. google.comnih.gov HFIP enhances the electrophilicity of the cyclopropane by protonating it or stabilizing the resulting cationic intermediate, facilitating attack by a wide range of nucleophiles.

For arylcyclopropanes, this acid-catalyzed ring-opening typically proceeds via an Sₙ1-type mechanism. The reaction of electron-rich arylcyclopropanes with arene nucleophiles generally yields branched products, resulting from the formation of a stable benzylic carbocation upon ring-opening. This method allows for intermolecular C-C bond formation even with monosubstituted cyclopropanes, which are typically less reactive than donor-acceptor cyclopropanes. The reaction is amenable to various nucleophiles, including arenes, indoles, azides, and alcohols. nih.gov The electron-withdrawing nature of the fluorine on the phenyl ring of this compound would likely influence the rate and regioselectivity of such ring-opening reactions.

Strain-Release Driven Additions to Cyclopropene (B1174273) Intermediates

An alternative pathway for the functionalization of cyclopropanes involves their conversion into highly strained cyclopropene intermediates. Halocyclopropanes, which can be readily prepared from cyclopropylmethanols, can undergo base-assisted 1,2-dehydrohalogenation to generate cyclopropenes in situ. nih.gov These strained olefins are highly reactive electrophiles and readily undergo nucleophilic addition, driven by the release of ring strain. nih.gov

This dehydrohalogenation-addition mechanism has been shown to work with various nucleophiles, including oxygen, nitrogen, and carbon-based species. For example, stabilized benzylic carbanions can act as nucleophiles, adding to the cyclopropene in an intramolecular fashion to create complex bicyclic scaffolds. This cascade reaction represents a non-catalyzed addition of carbon nucleophiles to unactivated cyclopropenes. The addition of organozinc reagents to cyclopropene derivatives, directed by ester functionalities, has also been developed as a powerful method for constructing functionalized cyclopropanes with high stereoselectivity. acs.org This strain-release driven reactivity provides a versatile route to complex cyclopropane derivatives that complements other synthetic methods. nih.gov

Stereospecific and Stereoinvertive Nucleophilic Substitutions at Quaternary Carbon Centers

The nucleophilic substitution at a sterically congested quaternary carbon center is a challenging transformation in organic synthesis. However, the unique structural and electronic properties of cyclopropylcarbinyl systems, such as those derived from this compound, provide a pathway for such reactions to occur with high degrees of stereocontrol. Research has demonstrated that these reactions can proceed in a stereospecific manner, often with complete inversion of configuration, a process termed stereoinvertive substitution. researchgate.netnih.gov

The key to this reactivity lies in the ability of the cyclopropyl group to participate in the reaction through neighboring group participation, leading to the formation of a non-classical carbocation intermediate, often described as a bicyclobutonium ion. nih.govnih.govchemrxiv.org This intermediate can then be attacked by a nucleophile at the most substituted carbon center. nih.govchemrxiv.org This mechanistic pathway circumvents the steric hindrance that would typically prevent a direct SN2-type backside attack at the quaternary carbon.

A variety of nucleophiles have been successfully employed in these stereoinvertive substitutions with cyclopropyl carbinol derivatives. These include halides (Br⁻, Cl⁻), azide (B81097) (N₃⁻), and oxygen-based nucleophiles like water, alcohols, and phenols. nih.govchemrxiv.orgcas.cn The reactions are often promoted by Lewis acids or organoaluminum species, which facilitate the formation of the carbocationic intermediate. nih.govchemrxiv.orgcas.cn The result is the formation of highly substituted acyclic products with excellent diastereopurity. nih.govchemrxiv.org

For instance, the reaction of stereodefined polysubstituted cyclopropyl carbinols with nucleophiles like trimethylsilyl (B98337) bromide (TMSBr), dimethylphenylsilyl chloride (DMPSCl), and trimethylsilyl azide (TMSN₃) has been shown to produce the corresponding tertiary alkyl bromides, chlorides, and azides with complete inversion of configuration at the quaternary center. nih.govchemrxiv.org The high regio- and diastereoselectivity observed in these transformations are attributed to the formation of the bicyclobutonium intermediate. nih.govnih.govchemrxiv.org

The following table summarizes representative examples of stereoinvertive nucleophilic substitutions on cyclopropyl carbinol systems analogous to this compound, highlighting the diversity of applicable nucleophiles and the high degree of stereochemical control.

Substrate TypeNucleophileProduct TypeStereochemical OutcomeReference
Polysubstituted cyclopropyl carbinolWater, Alcohols, PhenolsTertiary homoallyl alcohols and ethersStereoinvertive cas.cn
Polysubstituted cyclopropyl methyl phosphateOrganoaluminum reagentsAcyclic tertiary hydrocarbonsComplete inversion of configuration nih.gov
Cyclopropyl ketones and carbinol derivativesTMSBr, DMPSCl, TMSN₃Acyclic tertiary alkyl bromides, chlorides, and azidesStereoinvertive nih.govchemrxiv.org
Cyclopropyl carbinol derivativesHalides, Carboxylic acidsTertiary halides and estersPure inversion of configuration researchgate.net

These findings underscore a powerful strategy for the stereoselective construction of congested carbon-carbon and carbon-heteroatom bonds at quaternary centers, a significant challenge in synthetic chemistry.

Mechanistic Insights into the Influence of the Fluoro-phenyl Moiety on Reaction Pathways

The presence of a 2-fluoro-phenyl group at the quaternary carbon center of this compound exerts a significant influence on the reactivity and mechanistic pathways of nucleophilic substitution reactions. This influence stems from a combination of electronic and steric effects imparted by the substituent.

Computational and experimental studies on related aryl-substituted cyclopropylcarbinyl systems have provided crucial insights into these effects. The reaction of cyclopropylcarbinols proceeds through the formation of a cyclopropylcarbinyl cation, which can exist in equilibrium with a homoallylic carbocation. nih.gov The stereochemical outcome of the reaction is highly dependent on the relative rates of nucleophilic attack on the cyclopropylcarbinyl cation versus its rearrangement to the homoallylic cation. nih.gov

The presence of an aryl group, such as the phenyl or 2-fluorophenyl group, can stabilize the homoallylic cation through resonance. This stabilization can make the rearrangement from the cyclopropylcarbinyl cation to the homoallyl cation more competitive with direct nucleophilic attack. nih.gov If the rearrangement is fast relative to nucleophilic attack, it can lead to a loss of stereospecificity, resulting in a mixture of diastereomers. nih.gov

The fluorine atom on the phenyl ring in the ortho position introduces specific electronic effects. Fluorine is a highly electronegative atom, and it exerts a strong electron-withdrawing inductive effect (-I effect). This inductive effect can influence the stability of the carbocationic intermediates. While a comprehensive comparative study specifically on the 2-fluorophenyl versus the unsubstituted phenyl analogue in this exact system is not widely documented in the provided search results, general principles of physical organic chemistry suggest that the electron-withdrawing nature of the fluorine would destabilize the adjacent carbocation. However, the fluorine atom also possesses lone pairs of electrons, which can participate in resonance donation (+M effect), although this is generally weaker than its inductive effect, especially from the ortho position where steric hindrance may play a role.

The interplay of these electronic factors can modulate the energy landscape of the reaction, affecting the activation barriers for both nucleophilic attack and rearrangement. Computational studies on similar systems have shown that electron-withdrawing substituents can lead to shallower potential energy surfaces where multiple rearrangement pathways become energetically accessible.

Furthermore, the steric bulk of the 2-fluoro-phenyl group can also influence the approach of the nucleophile and the preferred conformations of the intermediates, thereby affecting the stereochemical outcome.

Computational and Theoretical Studies on 1 2 Fluoro Phenyl Cyclopropyl Methanol Derivatives

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are at the forefront of computational studies on cyclopropane (B1198618) derivatives. These methods provide a robust framework for examining the electronic structure and energetics of molecules, which is crucial for understanding their reactivity and the mechanisms of their reactions.

Elucidation of Reaction Mechanisms and Transition State Structures

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states—the high-energy structures that connect reactants to products. For cyclopropyl (B3062369) systems, a common reaction is ring-opening, which can be triggered by various reagents or conditions.

Theoretical studies on related molecules, such as the phosphine-catalyzed ring-opening of cyclopropyl ketones, have utilized DFT to explore multiple reaction pathways. rsc.org These calculations reveal a multi-step process involving nucleophilic attack, the formation of an enolate intermediate, proton transfer, and an intramolecular Wittig reaction to yield the final product. rsc.org Similar computational approaches could be applied to understand the reaction mechanisms of [1-(2-fluoro-phenyl)-cyclopropyl]-methanol, for instance, in acid-catalyzed ring-opening reactions.

Furthermore, DFT has been used to study the ring-opening of cyclopropylcarbinyl radicals. The presence of fluorine substituents has a dramatic effect on the reactivity and regiospecificity of these reactions. acs.org For example, calculations on the 2,2-difluorocyclopropyl carbinyl radical show a low activation barrier of 1.9 kcal/mol for C2-C3 bond cleavage. acs.org

Analysis of Reaction Intermediates and Energy Profiles

A key strength of DFT is its ability to predict the stability of reaction intermediates. In the context of reactions involving this compound, intermediates such as carbocations or radicals could be formed. The energy profile of a reaction, which charts the energy changes as reactants are converted to products, can be meticulously calculated.

For instance, in the ring-opening hydroarylation of monosubstituted cyclopropanes, DFT calculations have been employed to create detailed reaction profiles for the addition of cyclopropyl ketones or esters to arenes. researchgate.net These profiles help in understanding the feasibility of a proposed mechanism by quantifying the energy barriers of each step.

The stability of intermediates is significantly influenced by the substituents on the cyclopropane ring. The 2-fluorophenyl group in this compound would exert both steric and electronic effects that can be quantified through computational analysis.

Conformational Analysis and Geometrical Optimizations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For a molecule like this compound, rotations around the bond connecting the cyclopropyl ring to the phenyl group and the bond connecting the cyclopropyl ring to the methanol (B129727) group lead to various conformers with different energies.

Computational methods, such as ab initio quantum mechanical approaches, can be used to determine the most stable geometry of a molecule. uwlax.edu In a study on cyclopropyl methyl ketone, it was found that the s-cis conformation is the most stable. uwlax.edu For this compound, a similar analysis would involve rotating the phenyl and methanol groups to find the global energy minimum.

Substituents on a ring system, like cyclohexane (B81311), have a strong preference for the equatorial position to minimize steric strain. libretexts.org While cyclopropane is a planar and more rigid system, the principles of minimizing steric interactions between bulky substituents still apply and can be modeled computationally. chemistrysteps.com

Parameter Description Significance in Conformational Analysis
Torsional Angle The angle between two groups attached to adjacent atoms.Determines the relative orientation of substituents and influences steric and torsional strain. chemistrysteps.com
1,3-Diaxial Interaction Steric interaction between axial substituents on a cyclohexane ring. libretexts.orgA key factor in determining the stability of different chair conformations. libretexts.org
A-Value The energy difference between the axial and equatorial conformations of a substituted cyclohexane. lumenlearning.comQuantifies the preference of a substituent for the equatorial position. lumenlearning.com

Prediction and Rationalization of Stereoselectivity and Regioselectivity

Many chemical reactions can lead to the formation of multiple products. Stereoselectivity refers to the preference for the formation of one stereoisomer over another, while regioselectivity is the preference for reaction at one position over another. DFT calculations have become an invaluable tool for predicting and explaining these selectivities.

In reactions involving fluorinated cyclopropanes, the fluorine atom can exert a significant influence on the stereochemical outcome. nih.gov For example, in the diastereoselective synthesis of fluorocyclopropyl cabozantinib (B823) analogs, DFT calculations correctly predicted that the ester group trans to the fluorine atom would be more readily hydrolyzed. nih.gov This "trans-fluorine effect" highlights the subtle electronic interactions that can be captured by high-level computations.

Similarly, in copper-catalyzed reactions of cyclopropenes, DFT calculations have shown that both the steric effects of the ligands and coordination interactions are key factors in controlling the diastereoselectivity of the products. acs.org These insights are crucial for designing catalysts and reaction conditions to achieve a desired stereochemical outcome.

Electronic Effects of Fluorine and Phenyl Substitution on Cyclopropyl Ring Stability and Reactivity

The substituents on a cyclopropane ring profoundly impact its stability and reactivity through electronic effects. The fluorine atom is highly electronegative and acts as an electron-withdrawing group through the sigma bond framework (inductive effect). The phenyl group can donate or withdraw electron density through resonance (mesomeric effect).

DFT studies on fluorinated graphene have shown that fluorine acts as an electron acceptor, forming a polar covalent bond. bohrium.com In the context of this compound, the fluorine atom on the phenyl ring would withdraw electron density, influencing the acidity of the hydroxyl proton and the reactivity of the aromatic ring.

Computational studies on fluorinated cyclopropylcarbinyl radicals and cations have demonstrated that fluorine substitution has a significant impact on the kinetics and regiospecificity of ring-opening reactions. acs.org This is attributed to stereoelectronic effects, where the orientation of the fluorine substituent influences the stability of the transition state. acs.org

Derivatization and Further Functionalization of 1 2 Fluoro Phenyl Cyclopropyl Methanol

Transformations of the Primary Alcohol Functionality

The primary alcohol group in [1-(2-fluoro-phenyl)-cyclopropyl]-methanol is a prime site for chemical modification, enabling the introduction of a wide array of functional groups that can modulate the molecule's polarity, hydrogen bonding capacity, and metabolic stability. Key transformations include oxidation, esterification, and etherification.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are typically employed for the selective conversion to the aldehyde, [1-(2-fluoro-phenyl)-cyclopropyl]-methanal. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or Jones reagent, would facilitate the oxidation to the carboxylic acid, 1-(2-fluoro-phenyl)-cyclopropanecarboxylic acid.

Esterification: The formation of esters is a common strategy to introduce diverse substituents and to act as potential prodrugs. The esterification of this compound can be achieved through various methods. A study on the esterification of fluorinated aromatic carboxylic acids with methanol (B129727) using a UiO-66-NH2 heterogeneous catalyst highlights the advancements in this area, achieving high conversion yields. researchgate.netrsc.orgsemanticscholar.orgnih.gov While this study focuses on the reverse reaction, the principles are applicable. Standard esterification procedures, such as the Steglich or Fischer esterification, can be employed. For example, reacting the alcohol with a carboxylic acid in the presence of a carbodiimide (B86325) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) would yield the corresponding ester.

Etherification: The conversion of the primary alcohol to an ether is another valuable transformation. A method for the chemoselective etherification of benzyl (B1604629) alcohols using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol or ethanol (B145695) offers a viable route. organic-chemistry.org This approach is particularly useful as it selectively targets benzylic hydroxyls, which are structurally similar to the alcohol in the target compound, in the presence of other hydroxyl groups. organic-chemistry.org This method proceeds via a carbocation intermediate and is efficient for alcohols with electron-donating or moderately electron-withdrawing groups. organic-chemistry.org

TransformationReagents and ConditionsProduct
Oxidation to AldehydePyridinium chlorochromate (PCC), CH2Cl2[1-(2-Fluoro-phenyl)-cyclopropyl]-methanal
Oxidation to Carboxylic AcidPotassium permanganate (KMnO4), heat1-(2-Fluoro-phenyl)-cyclopropanecarboxylic acid
EsterificationR-COOH, DCC, DMAP[1-(2-Fluoro-phenyl)-cyclopropyl]-methyl ester
EtherificationTCT, DMSO, R-OH[1-(2-Fluoro-phenyl)-cyclopropyl]-methyl ether

Modifications and Substituent Effects on the Fluorinated Phenyl Group

The 2-fluorophenyl group is a key determinant of the molecule's electronic and conformational properties. The fluorine substituent exerts a strong electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect, influencing the reactivity of the aromatic ring and the properties of the entire molecule. Further modifications to this ring can be achieved through electrophilic aromatic substitution or nucleophilic aromatic substitution, although the latter is generally more challenging.

Common electrophilic aromatic substitution reactions that could be applied include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. The directing effects of the existing fluorine and cyclopropylmethanol (B32771) substituents would need to be considered to predict the regioselectivity of these reactions. For example, the introduction of an iodo group to a similar phenyl cyclopropyl (B3062369) structure has been documented, resulting in [1-(2-Fluoro-3-iodophenyl)cyclopropyl]methanol. nih.gov

ReactionReagents and ConditionsPotential Product(s)
NitrationHNO3, H2SO4[1-(2-Fluoro-nitro-phenyl)-cyclopropyl]-methanol
BrominationBr2, FeBr3[1-(Bromo-2-fluoro-phenyl)-cyclopropyl]-methanol
AcylationRCOCl, AlCl3[1-(Acyl-2-fluoro-phenyl)-cyclopropyl]-methanol

Chemical Functionalization of the Cyclopropane (B1198618) Ring System

The cyclopropane ring is a strained three-membered ring that can undergo a variety of chemical transformations, most notably ring-opening reactions. This reactivity provides a pathway to more complex molecular architectures. The presence of the adjacent phenyl group and the hydroxymethyl group can influence the regioselectivity and stereoselectivity of these reactions.

One approach to functionalizing the cyclopropane ring involves its construction with desired substituents already in place. For example, the synthesis of fluorinated cyclopropane derivatives has been achieved through transition metal-catalyzed [2+1]-cycloaddition of aromatic vinyl fluorides. nih.gov This method allows for the creation of cyclopropane rings with specific stereochemistry and substitution patterns.

Alternatively, the existing cyclopropane ring in this compound can be functionalized. Ring-opening reactions can be initiated by electrophiles, nucleophiles, or radical species. For instance, treatment with strong acids could lead to ring opening and the formation of a carbocation intermediate, which could then be trapped by a nucleophile. In a related structure, a cyclopropyl 2-fluorobenzyl ketone was used as a starting material in a reaction with a chalcone (B49325), leading to a more complex pentane-1,5-dione derivative where the cyclopropane ring is incorporated into a larger structure. nih.gov While this is not a direct functionalization of the intact ring, it demonstrates the utility of the cyclopropyl ketone, an oxidized form of the target molecule, in constructing more elaborate frameworks.

The development of selective C-H functionalization methods for cyclopropanes is an active area of research and could provide a more direct route to derivatization without ring opening.

ApproachMethodExample ReactionResulting Structure
Ring Construction[2+1]-CycloadditionEthyl diazoacetate, Cu(acac)2Substituted cyclopropanecarboxylate
Ring OpeningAcid CatalysisH+, Nu-Acyclic derivative with a new functional group
C-H FunctionalizationDirected C-H ActivationTransition metal catalystDirect introduction of a new substituent on the cyclopropane ring

Advanced Applications of 1 2 Fluoro Phenyl Cyclopropyl Methanol in Modern Chemical Synthesis

Role as a Key Building Block for Complex Molecular Architectures

[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol serves as a critical starting material for the synthesis of a variety of complex molecules, particularly those with applications in pharmaceuticals and agrochemicals. The presence of the 2-fluoro substituent on the phenyl ring can significantly influence the pharmacokinetic and physicochemical properties of the final products, such as metabolic stability, lipophilicity, and binding affinity to biological targets. sigmaaldrich.com

The cyclopropylmethanol (B32771) moiety itself is a versatile functional group handle. The hydroxyl group can be readily transformed into other functionalities, such as halides, azides, or ethers, allowing for further elaboration of the molecular structure. mdpi.com The cyclopropane (B1198618) ring, a non-classical bioisostere of a phenyl ring or a vinyl group, imparts conformational rigidity and a unique three-dimensional topology to the target molecules. thieme.de This constrained geometry is often crucial for achieving high binding affinity and selectivity for a specific biological target.

A notable application of a structurally related compound, 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol, is in the synthesis of Pitavastatin Calcium, a drug used for treating hypercholesterolemia. google.com In this synthesis, the fluorophenyl-cyclopropyl-methanol derivative acts as a key intermediate, highlighting the importance of this structural motif in accessing complex pharmaceutical agents. google.com The synthesis involves the reduction of a corresponding ester to the primary alcohol, which then undergoes further transformations to build the final quinoline-based drug. google.com This demonstrates the utility of the this compound scaffold as a foundational element for constructing intricate, biologically active molecules.

The general class of organic molecules known as building blocks are fundamental for the bottom-up assembly of molecular architectures. sigmaaldrich.com These functionalized molecules are pivotal in medicinal chemistry, organic synthesis, and materials science. sigmaaldrich.com The unique combination of a fluorine atom and a cyclopropyl (B3062369) group in this compound makes it a valuable member of this class, offering a pathway to novel chemical entities with potentially enhanced properties. sigmaaldrich.comillinois.edu

Contributions to the Development of Novel Synthetic Methodologies

The reactivity of the cyclopropylmethanol unit in this compound has spurred the development of novel synthetic methodologies. The strained three-membered ring is susceptible to ring-opening reactions under various conditions, providing access to a diverse range of acyclic structures that would be challenging to synthesize through other means.

For instance, acid-catalyzed or transition-metal-mediated ring-opening of cyclopropylmethanols can lead to the formation of homoallylic alcohols or other functionalized olefins. The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions, offering a powerful tool for synthetic chemists. The 2-fluorophenyl substituent can electronically influence the course of these transformations, potentially leading to new and unexpected reactivity patterns.

Furthermore, the synthesis of fluorinated cyclopropane derivatives often requires specialized methods. Transition metal-catalyzed [2+1]-cycloadditions are a common strategy to construct the cyclopropane ring. nih.gov The development of efficient and stereoselective methods for the synthesis of this compound and its derivatives contributes to the broader field of synthetic methodology by expanding the toolkit available for accessing these valuable motifs. The synthesis of related 1-phenylcyclopropane carboxamides, for example, has been achieved through the α-alkylation of phenylacetonitrile (B145931) derivatives with 1,2-dibromoethane (B42909), followed by hydrolysis and amide coupling. nih.gov

The table below summarizes some general synthetic approaches that can be adapted for the synthesis of this compound and its derivatives, highlighting the types of reactions and their significance.

Methodology Description Significance Reference
Kulinkovich ReactionReaction of a Grignard reagent with a methyl ester in the presence of a titanium(IV) isopropoxide catalyst to form a cyclopropanol (B106826).Provides a direct route to the cyclopropanol core.General methodology
Simmons-Smith ReactionCyclopropanation of an allylic alcohol using diiodomethane (B129776) and a zinc-copper couple.A classic and reliable method for forming cyclopropane rings. orgsyn.org
Transition-Metal Catalyzed Cycloaddition[2+1] cycloaddition of a diazo compound with a vinyl fluoride, catalyzed by a transition metal such as copper or rhodium.Offers a route to fluorinated cyclopropanes. nih.gov
Reduction of a Cyclopropyl KetoneReduction of a [1-(2-Fluoro-phenyl)-cyclopropyl] ketone using a reducing agent like sodium borohydride (B1222165).A straightforward functional group transformation to access the alcohol. nih.gov

These methodologies, while not all specific to the title compound, represent the types of synthetic strategies that are employed and developed in the context of preparing functionalized cyclopropanes.

Utilization as Mechanistic Probes in Fundamental Organic Reactions

The unique structural features of this compound make it a valuable tool for studying the mechanisms of organic reactions. The cyclopropylmethyl carbocation, which can be generated from the corresponding alcohol, is a classic system for studying carbocation rearrangements.

Upon ionization, the cyclopropylmethyl cation can undergo rapid equilibration with the cyclobutyl and homoallyl cations. This rearrangement, known as the "cyclopropylmethyl-cyclobutyl-homoallyl rearrangement," is a textbook example of a non-classical carbocation system. By studying the distribution of products formed from reactions involving the [1-(2-fluoro-phenyl)-cyclopropyl]methyl cation, chemists can gain insight into the factors that influence the stability and reactivity of these fleeting intermediates.

The 2-fluoro substituent on the phenyl ring serves as a sensitive electronic probe. The fluorine atom is highly electronegative and can influence the electron density of the phenyl ring through both inductive and resonance effects. This, in turn, can affect the stability of a nearby carbocationic center and influence the rates and pathways of rearrangement reactions. By comparing the behavior of this compound to its non-fluorinated or differently substituted analogs, researchers can dissect the subtle electronic effects that govern these fundamental organic transformations.

For example, in solvolysis reactions, the rate of reaction and the ratio of rearranged to unrearranged products can provide quantitative data on the electronic demand of the transition state. The data presented in the table below illustrates how different substituents on the phenyl ring could hypothetically influence the outcome of a solvolysis reaction, providing mechanistic insights.

Substituent (X) in [1-(X-phenyl)-cyclopropyl]-methanol Relative Rate of Solvolysis (krel) Major Product(s) Mechanistic Implication
4-MethoxyHighSignificant portion of unrearranged productMethoxy group stabilizes the carbocation through resonance, disfavoring rearrangement.
HydrogenIntermediateMixture of rearranged and unrearranged productsBaseline for comparison of electronic effects.
2-Fluoro Low Predominantly rearranged products Fluorine's inductive withdrawal destabilizes the carbocation, promoting rapid rearrangement to more stable species.
4-NitroVery LowAlmost exclusively rearranged productsNitro group strongly destabilizes the carbocation, making rearrangement highly favorable.

*This table is illustrative and based on general principles of physical organic chemistry.

Through such studies, this compound and its analogs can contribute significantly to our fundamental understanding of reaction mechanisms, carbocation chemistry, and the role of fluorine in modulating chemical reactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [1-(2-fluorophenyl)cyclopropyl]methanol, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via cyclopropanation of 2-fluorostyrene derivatives using transition-metal catalysts (e.g., Rh(II)) or via nucleophilic addition to cyclopropane carbaldehyde intermediates. Yields are highly dependent on reaction conditions:

  • Catalyst optimization : BF₃·OEt₂ enhances cyclopropane ring formation in analogous systems, achieving ~88% yield .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while inert atmospheres prevent oxidation of the hydroxymethyl group .

Q. How can spectroscopic techniques (NMR, FTIR) resolve structural ambiguities in [1-(2-fluorophenyl)cyclopropyl]methanol?

  • ¹H NMR : The fluorophenyl group shows characteristic splitting patterns (e.g., doublets at δ 7.2–7.5 ppm for ortho-F coupling). The cyclopropane protons appear as a multiplet (δ 1.2–1.8 ppm), while the hydroxymethyl group resonates at δ 3.5–4.0 ppm .
  • FTIR : Key peaks include O-H stretching (~3300 cm⁻¹), C-F (1220–1150 cm⁻¹), and cyclopropane ring vibrations (1020–980 cm⁻¹) .
  • Challenge : Signal overlap in crowded regions (e.g., cyclopropane and aromatic protons) may require 2D NMR (COSY, HSQC) for unambiguous assignment .

Advanced Research Questions

Q. What computational methods (e.g., DFT) predict the electronic and thermodynamic properties of [1-(2-fluorophenyl)cyclopropyl]methanol?

  • DFT framework : Hybrid functionals (e.g., B3LYP) with exact exchange terms accurately predict bond dissociation energies and frontier molecular orbitals (HOMO/LUMO). Basis sets like 6-311++G(d,p) are recommended for fluorine-containing systems .
  • Key findings :

  • The fluorophenyl group induces electron-withdrawing effects, lowering the HOMO energy (-6.2 eV) and increasing oxidative stability .
  • Cyclopropane ring strain (~27 kcal/mol) influences reactivity in nucleophilic substitutions .

Q. How do steric and electronic effects of substituents on the cyclopropane ring modulate biological activity?

  • SAR studies :

  • Fluorine position : 2-F substitution enhances metabolic stability compared to para-F analogs by reducing CYP450 interactions .
  • Hydroxymethyl group : Acts as a hydrogen-bond donor, critical for binding to enzymes (e.g., dehydrogenases). Methylation of this group abolishes activity in analogous compounds .
    • Experimental validation : In vitro assays (e.g., enzyme inhibition) combined with molecular docking (AutoDock Vina) can quantify binding affinities .

Q. How can contradictions between computational predictions and experimental data (e.g., reaction rates) be resolved?

  • Case study : DFT may overestimate cyclopropane ring stability due to approximations in dispersion forces. Experimental validation via calorimetry (ΔH combustion) or kinetic isotope effects (KIE) is essential .
  • Multi-technique approach : Pair NMR reaction monitoring with computational transition-state modeling to identify discrepancies in mechanism proposals .

Methodological Challenges and Future Directions

Q. What green chemistry strategies minimize environmental impact during synthesis?

  • Solvent-free reactions : Mechanochemical synthesis (ball milling) reduces waste in cyclopropanation steps .
  • Biocatalysis : Engineered alcohol dehydrogenases (ADHs) can enantioselectively reduce ketone precursors to the hydroxymethyl derivative, achieving >90% ee .

Q. What are the priorities for future research on this compound?

  • Optimization : High-throughput screening of catalysts (e.g., chiral Ru complexes) for asymmetric synthesis .
  • Ecotoxicology : Assess biodegradability (OECD 301F) and bioaccumulation potential (log Kow predictions) .
  • Applications : Explore fluorinated cyclopropanes as protease inhibitors or PET radiotracers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.